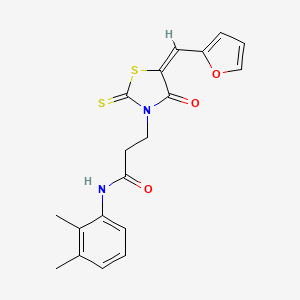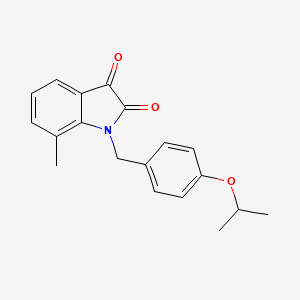
1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione” is a complex organic molecule. It contains an indoline group, which is a common structural motif in many natural products and pharmaceuticals . The isopropoxybenzyl group attached to the indoline could potentially modify the properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the indoline ring system, the isopropoxybenzyl group, and the dione functionality. These groups could potentially engage in various non-covalent interactions, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of “1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione” would likely be influenced by the presence of the indoline ring, the isopropoxybenzyl group, and the dione functionality. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione” would be influenced by its molecular structure. The presence of the indoline ring, the isopropoxybenzyl group, and the dione functionality could potentially affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Alzheimer’s Disease Research
This compound has been explored as a precursor in the synthesis of galanthamine analogs, which are known for their acetylcholinesterase inhibitory activity . Galanthamine is an alkaloid used in the treatment of Alzheimer’s disease, and analogs of this compound could potentially offer new therapeutic options.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are being studied for their potential biological activities. The oxadiazole moiety, which can be synthesized from compounds like 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione, is known to exhibit a wide range of pharmacological properties including antibacterial, antiviral, and anticancer activities .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential anti-infective properties. Its derivatives are used to create diversely substituted oxadiazoles, which are valuable in the development of new anti-infective agents .
Material Science
While direct applications in material science are not explicitly mentioned for this specific compound, related isopropoxybenzyl compounds are utilized in the synthesis of materials and chemicals that contribute to advanced material science research .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives could be used as reagents or intermediates in the development of analytical methods. These compounds can aid in the synthesis of markers or probes used in various analytical techniques .
Pharmacology
Pharmacologically, the compound’s framework is used to create molecules with a broad spectrum of activities. Research indicates that oxadiazole derivatives, which can be synthesized from this compound, show promise in anticancer and antimicrobial applications .
Biochemistry
In biochemistry, the compound’s derivatives may be involved in studies related to enzyme inhibition, receptor binding, and signal transduction pathways. Boronic esters derived from similar compounds are considered for drug design and drug delivery systems .
Neutron Capture Therapy
Compounds like 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione may be used to develop boron-carriers for neutron capture therapy, a targeted cancer treatment method. The stability and reactivity of such compounds are crucial for their effectiveness in medical applications .
Future Directions
properties
IUPAC Name |
7-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12(2)23-15-9-7-14(8-10-15)11-20-17-13(3)5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWOOPQNHDTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)
![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)
![4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2870815.png)
![benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2870816.png)
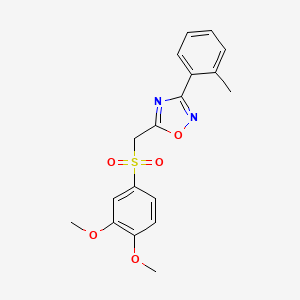
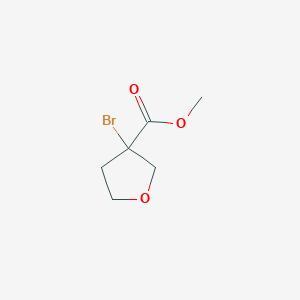
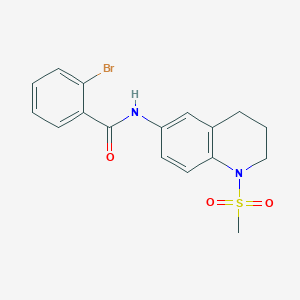

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)
![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)
